n-Butyl pentafluoropropionate
Description
Significance of Perfluorinated Esters in Organic Chemistry
Perfluorinated esters, a subgroup of the broader family of per- and polyfluoroalkyl substances (PFAS), possess distinct characteristics that make them valuable in organic chemistry. nih.gov The substitution of hydrogen atoms with fluorine atoms in the alkyl chain dramatically alters the molecule's properties, leading to high thermal and chemical stability. pjoes.comfluorine1.ru This inertness is a direct result of the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. nih.gov
These esters exhibit enhanced hydrolytic stability compared to their non-fluorinated counterparts. dtic.mil For instance, esters derived from 1,1-dihydroperfluoroalcohols and aliphatic dicarboxylic acids are noted to be significantly more stable against hydrolysis. dtic.mil This resistance to degradation is a key feature driving their application. acs.org
Furthermore, fluorination influences the polarity, conformational preferences, and chemical reactivity of molecules. beilstein-journals.org These modified properties are exploited in various applications, from the synthesis of advanced materials like temperature-stable lubricants and dielectrics to their use as derivatizing agents in analytical chemistry. fluorine1.rubeilstein-journals.org The presence of the fluorinated moiety also provides a sensitive handle for detection in 19F NMR spectroscopy, a valuable tool in chemical analysis. beilstein-journals.org
Historical Context of Perfluorinated Compounds in Synthetic Chemistry
The field of perfluorinated compounds (PFCs) has its origins in the mid-20th century, with widespread use beginning in the 1950s and 1960s. nih.govpjoes.comacs.org These synthetic chemicals were initially prized for their exceptional properties, including resistance to heat, oil, and water. researchgate.net This made them ideal for a vast range of industrial and consumer applications, such as surface coatings for textiles and paper, and in the formulation of firefighting foams. acs.orgresearchgate.nettaylorandfrancis.com
Two primary manufacturing processes have historically dominated the production of PFCs: electrochemical fluorination (ECF) and telomerization. acs.orgutoronto.ca The ECF process involves reacting a hydrocarbon with hydrogen fluoride (B91410) and electricity to substitute all hydrogen atoms with fluorine. acs.org Telomerization, on the other hand, involves the reaction of a perfluoroalkene (the taxogen) with a perfluoroalkyl iodide (the telogen) to create straight-chain perfluorinated iodides, which serve as feedstocks for producing perfluorinated carboxylic acids and other derivatives. acs.org The development of these synthesis methods was a crucial stimulus in the growth of organofluorine chemistry, enabling the production of important semi-products like perfluorinated carboxylic acids. fluorine1.ru
Overview of Current Research Trajectories for n-Butyl Pentafluoropropionate and Related Perfluorinated Carboxylates
Current research on this compound and related perfluorinated carboxylates is diverse, spanning analytical chemistry, synthetic methodology, and materials science.
A significant area of application for these compounds is in analytical derivatization, particularly for gas chromatography-mass spectrometry (GC-MS). The pentafluoropropionyl group is used to derivatize various analytes, including amino acids, catecholamines, and polycyclic aromatic hydrocarbons, to enhance their volatility and detectability. acs.orgacs.orgnist.gov The high electron affinity of the perfluoroacyl group makes these derivatives particularly suitable for highly sensitive detection using negative ion chemical ionization (NICI) mass spectrometry. acs.orgacs.org
In synthetic chemistry, perfluorinated esters like ethyl pentafluoropropionate, a close analog of the n-butyl version, are used as electrophilic reagents. They react with nucleophiles such as organolithium compounds (e.g., n-butyllithium) to form new carbon-carbon bonds, demonstrating their utility in constructing more complex molecules. prepchem.comprepchem.com Perfluorinated carboxylates also serve as precursors in nucleophilic perfluoroalkylation reactions, a key method for introducing perfluoroalkyl groups into organic molecules. cas.cn
In materials science, research has explored the use of copper(I) pentafluoropropionate complexes as precursors in chemical vapor deposition (CVD). researchgate.net These volatile complexes can be used to deposit thin films of copper, a critical component in semiconductor manufacturing and electronics. researchgate.net Studies have also investigated the physicochemical properties of related compounds, such as alkylammonium perfluorocarboxylates, to understand their behavior in solids and solutions, including their melting points and critical micelle concentrations. acs.org
Data for this compound
Below are tables summarizing key data and research applications for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 680-28-4 | sigmaaldrich.com |
| Molecular Formula | C₇H₉F₅O₂ | |
| Molecular Weight | 220.14 g/mol | sigmaaldrich.com |
| Physical State | Liquid | synquestlabs.com |
| Boiling Point | 116-117°C |
Table 2: Research Applications Involving Pentafluoropropionate Derivatives
| Research Area | Application | Analyte/Substrate Class | Detection Method |
| Analytical Chemistry | Derivatizing Agent | Catecholamines | Gas Chromatography / Mass Spectrometry (GC-MS) |
| Analytical Chemistry | Derivatizing Agent | Amino Acids | Gas Chromatography / Mass Spectrometry (GC-MS) |
| Analytical Chemistry | Derivatizing Agent | Polycyclic Aromatic Hydrocarbons | Gas Chromatography / Mass Spectrometry (GC-MS) |
| Materials Science | CVD Precursor | Copper(I) Complexes | Chemical Vapor Deposition (CVD) |
| Synthetic Chemistry | Electrophilic Reagent | Organolithium Compounds | Carbon-Carbon Bond Formation |
Compound Names
Precursor Synthesis and Derivatization Routes
The creation of this compound begins with the synthesis of its foundational precursors. These highly fluorinated molecules are key to introducing the pentafluoroethyl group.
The primary precursors for this compound are reactive forms of pentafluoropropionic acid. The synthesis of these derivatives is a critical first step. Key derivatives include pentafluoropropionyl chloride and pentafluoropropionic anhydride (B1165640).
Pentafluoropropionyl chloride can be synthesized through the chlorination of propionic acid using reagents like phosgene. wikipedia.org Another significant and highly reactive precursor is pentafluoropropionic anhydride (PFPA). This anhydride is widely used as an acylation reagent. restek.com It can be used to prepare other reactive intermediates; for instance, 1-(pentafluoropropionyl)imidazole (B1581117) is synthesized by reacting imidazole (B134444) with pentafluoropropionyl chloride in an aprotic solvent. The electron-withdrawing nature of the pentafluoropropionyl group makes these precursors highly effective in reactions with nucleophiles.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Common Synthetic Route | Key Reagents |
|---|---|---|
| Pentafluoropropionyl chloride | Chlorination of Propionic Acid | Phosgene (COCl₂) |
| Pentafluoropropionic anhydride (PFPA) | Dehydration of Pentafluoropropionic Acid | Not specified |
| 1-(Pentafluoropropionyl)imidazole | Acylation of Imidazole | Pentafluoropropionyl chloride, Imidazole |
The direct synthesis of this compound is achieved through the esterification of a suitable precursor with n-butanol. This reaction typically involves heating a carboxylic acid or its anhydride with an alcohol in the presence of an acid catalyst. The mechanism, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the acid, which enhances its reactivity towards nucleophilic attack by the alcohol.
To drive the reversible reaction towards the ester product, water must be removed as it forms. Various catalysts can be employed, including mineral acids like sulfuric acid, or solid-phase catalysts such as acidic cation-exchange resins (e.g., Amberlyst-15, Dowex 50Wx8-400). ripublication.com Studies on the esterification of similar carboxylic acids like propionic acid and butyric acid with n-butanol have demonstrated the effectiveness of these catalysts. ripublication.comgrafiati.com For example, the esterification of lauric acid with n-butanol has been successfully carried out at elevated temperatures using a strong-acid cation exchange resin.
Table 2: Representative Esterification Conditions
| Carboxylic Acid/Derivative | Alcohol | Catalyst | Temperature | Reference |
|---|---|---|---|---|
| Propionic Acid | n-Butanol | Ti-SBA-15 (sulfonic acid) | 115 °C | grafiati.com |
| Butyric Acid | n-Butanol | Dowex 50Wx8-400 | 353-393 K | ripublication.com |
| Lauric Acid | n-Butanol | Strong-acid cation exchange resin | 110 °C | |
| Acetic Acid | n-Butanol | Sulfuric Acid | 308.15 K | mdpi.com |
In analytical chemistry, particularly gas chromatography (GC), derivatization is a crucial step to enhance the volatility and detectability of analytes. researchgate.netsigmaaldrich.com Acylation reagents are used to create less polar and more volatile derivatives of multifunctional compounds. restek.com Pentafluoropropionic anhydride (PFPA) is a prominent acylation reagent used for this purpose. restek.comsigmaaldrich.com
PFPA reacts with compounds containing active hydrogens, such as alcohols, phenols, and amines, to form stable pentafluoropropionyl esters or amides. restek.comgcms.cz The introduction of the fluorinated group significantly enhances detectability, especially with an electron capture detector (ECD). gcms.czjfda-online.com For instance, when analyzing an alcohol, it would be reacted with PFPA to form its corresponding pentafluoropropionyl ester, not this compound itself. The formation of these derivatives improves peak shape, reduces adsorption in the GC system, and allows for the analysis of otherwise non-volatile compounds. researchgate.netgcms.cz This technique is frequently applied in the analysis of drugs of abuse and various biological molecules. restek.comsigmaaldrich.combiosynth.com
Advanced Synthetic Transformations Involving this compound
Beyond its synthesis, this compound serves as a valuable reagent in organic synthesis for constructing more complex molecules.
This compound, like other carboxylic acid derivatives, participates in nucleophilic acyl substitution reactions. pressbooks.publibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. pressbooks.publibretexts.org The carbonyl carbon is highly electrophilic due to the attached electronegative oxygen atoms and the powerful inductive effect of the pentafluoroethyl group.
A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequently, the butoxide group is expelled as a leaving group, resulting in the formation of a new carbonyl compound. pressbooks.pub Grignard reagents (RMgX) are strong nucleophiles that react with esters. masterorganicchemistry.comsigmaaldrich.com The reaction of an ester like this compound with a Grignard reagent would initially form a ketone, which, being highly reactive towards the Grignard reagent, would typically react further to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.com This highlights the role of the ester as an acylating agent.
The incorporation of fluorine into heterocyclic compounds is of great interest in medicinal chemistry, as it can significantly alter the molecule's biological properties. ekb.egchim.itethernet.edu.et Fluorinated esters like this compound can serve as key building blocks for synthesizing these valuable scaffolds.
By utilizing the reactivity of the ester in nucleophilic acyl substitution reactions, the pentafluoroethyl acyl group can be transferred to various substrates. For example, the reaction of a pentafluoropropionate ester with appropriate nucleophiles can lead to the formation of fluorinated ketones, which are precursors to a wide range of fluorinated heterocycles. mdpi.com The development of methods for creating C-F bonds and introducing fluorinated moieties is a critical area of synthetic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. unipa.it The use of reagents like this compound provides a direct pathway to introduce the C₂F₅ moiety, contributing to the synthesis of novel and structurally diverse fluorinated molecules. mdpi.com
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pentafluoropropionic acid |
| Pentafluoropropionyl chloride |
| Pentafluoropropionic anhydride (PFPA) |
| n-Butanol |
| 1-(Pentafluoropropionyl)imidazole |
| Imidazole |
| Phosgene |
| Propionic acid |
| Sulfuric acid |
| Amberlyst-15 |
| Dowex 50Wx8-400 |
| Lauric acid |
| Butyric acid |
| Acetic acid |
| Butoxide |
Structure
3D Structure
Properties
IUPAC Name |
butyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-2-3-4-14-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTTZBRMOIAYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045313 | |
| Record name | Butyl perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-28-4 | |
| Record name | Butyl perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Exploration of Cannizzaro-type Disproportionation Reactions of Perfluoroalkyl Groups
The Cannizzaro reaction, traditionally characterized by the base-induced disproportionation of two molecules of a non-enolizable aldehyde, yields a primary alcohol and a carboxylic acid. wikipedia.orgpearson.com This classic organic reaction has been a cornerstone of synthetic chemistry, providing a route to valuable functional groups. beilstein-journals.org In its intermolecular form, one aldehyde molecule is oxidized to a carboxylic acid, while the other is reduced to an alcohol. uoanbar.edu.iqadichemistry.com
Recent explorations in synthetic methodology have extended this concept to include reactions involving perfluoroalkyl groups, which can be thought of as a "Cannizzaro-type" disproportionation. A notable investigation into this area demonstrated the intermolecular migration of a pentafluoroethyl group, providing a precedent for the potential synthesis of fluorinated compounds through a similar pathway.
In a key study, the treatment of pentafluoroethyl phenyl ketone with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) did not lead to a simple addition product. Instead, it resulted in a disproportionation reaction where one molecule of the ketone was effectively reduced and the other was converted into a carboxylic acid derivative. This reaction furnished 1,1,1,2,2,4,4,5,5,5-decafluoro-3-phenyl-3-pentanol and tert-butyl benzoate. nii.ac.jp This transformation is significant as it represents the first documented example of a Cannizzaro-type disproportionation involving a perfluoroalkyl group. nii.ac.jp The reaction proceeded cleanly at room temperature, and the resulting by-product, tert-butyl benzoate, was readily separable. nii.ac.jp
The proposed mechanism for this reaction involves the intermolecular transfer of the pentafluoroethyl group. This finding opens an avenue for exploring similar disproportionation strategies for the synthesis of other fluorinated esters, such as this compound. While the direct synthesis of this compound via this specific method has not been explicitly reported, the principle established by the disproportionation of a perfluoroalkyl ketone provides a strong foundation for future research in this area.
The research findings from the study on the Cannizzaro-type disproportionation of a perfluoroalkyl group are summarized in the table below.
| Reactant | Reagent | Solvent | Product 1 | Product 2 | Yield of Alcohol Product |
| Pentafluoroethyl phenyl ketone | 0.5 equiv. t-BuOK | THF | 1,1,1,2,2,4,4,5,5,5-decafluoro-3-phenyl-3-pentanol | tert-butyl benzoate | 33% (66% based on the C2F5 group) |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Mechanisms in Organic Synthesis
The reactivity of n-butyl pentafluoropropionate is dominated by the strong electron-withdrawing nature of the perfluoroalkyl chain, which significantly enhances the electrophilicity of the carbonyl carbon. This electronic effect governs its behavior in key organic transformations.
Esterification and Transesterification Pathways
Esterification: The formation of this compound typically proceeds via Fischer esterification. This acid-catalyzed reaction involves the condensation of pentafluoropropionic acid with n-butanol. nih.gov The mechanism is a reversible nucleophilic acyl substitution. rsc.orgresearchgate.net The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. nih.gov A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation furnishes this compound. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed. nih.gov
Transesterification: this compound can undergo transesterification, a process to exchange its butyl group with another alcohol. This reaction can be catalyzed by either acids or bases. researching.cn In acid-catalyzed transesterification, the mechanism mirrors that of Fischer esterification, where the incoming alcohol acts as the nucleophile. researchgate.net Base-catalyzed transesterification, often termed saponification when using hydroxide, is generally irreversible because the carboxylic acid formed in the presence of a strong base is deprotonated to the carboxylate, which is no longer electrophilic. researchgate.net The reaction of perfluoroalkyl esters with alcohols can also be promoted by various catalysts, including organocatalysts like N-heterocyclic olefins (NHOs), which enhance the nucleophilicity of the alcohol.
Table 1: Typical Catalysts and Conditions for Esterification and Transesterification
| Reaction Type | Catalyst Type | Example Catalyst | General Conditions |
|---|---|---|---|
| Esterification | Brønsted Acid | H₂SO₄, HCl | Heat, excess alcohol or water removal nih.gov |
| Transesterification | Brønsted Acid | p-Toluenesulfonic acid | Heat, equilibrium control researching.cn |
| Transesterification | Base | NaOR, KOR | Anhydrous conditions, often irreversible researchgate.net |
| Transesterification | Organocatalyst | N-Heterocyclic Olefins | Mild conditions, enhances nucleophilicity |
| Transesterification | Organotin | Monobutyltin trichloride | Effective for reactions with methanol |
Acylation Reactions and Substrate Scope
The pronounced electrophilicity of its carbonyl carbon makes this compound an effective pentafluoropropionylating agent. It can react with various nucleophiles in acylation reactions to introduce the pentafluoropropionyl moiety (CF₃CF₂CO-). The reactivity is analogous to that of highly reactive acyl fluorides. acs.org
The substrate scope for acylation includes strong nucleophiles like primary and secondary amines, which react readily to form the corresponding amides. The reaction with alcohols (alcoholysis) to form a different ester is essentially a transesterification reaction, which typically requires catalysis or heat. The efficiency of these reactions is greatly enhanced by the excellent leaving group ability of the butoxide group, which is further facilitated by the electron-withdrawing perfluoroalkyl chain. Catalytic methods, including those using N-heterocyclic carbenes (NHCs), have been developed to facilitate the acylation of alcohols using esters as acyl sources under mild conditions. escholarship.org
Table 2: Substrate Scope for Acylation by this compound
| Nucleophile Class | Substrate Example | Product Type | Relative Reactivity |
|---|---|---|---|
| Amines | Diethylamine | N,N-Diethylpentafluoropropionamide | High |
| Alcohols | Methanol | Methyl pentafluoropropionate | Moderate (requires catalyst/heat) |
| Thiols | Ethanethiol | S-Ethyl pentafluoropropanethioate | Moderate |
| Carbanions | Phenylmagnesium bromide | Pentafluoropropiophenone | High (competes with addition) |
Interactions with Organolithium Reagents
Organolithium reagents are potent nucleophiles and strong bases, and their interaction with this compound is dictated by the ester's structure. nih.gov The primary mode of reaction is nucleophilic addition to the highly electrophilic carbonyl carbon. osti.gov
The reaction of two equivalents of an organolithium reagent with a typical ester yields a tertiary alcohol. However, the reaction with this compound can potentially be controlled. The addition of the first equivalent of an organolithium reagent (RLi) forms a tetrahedral intermediate, [CF₃CF₂(C(O⁻)R)(OBu)]Li⁺. This intermediate is significantly more stable than its non-fluorinated analogs due to the inductive stabilization of the negative charge by the perfluoroalkyl group. This stability can, under carefully controlled conditions (e.g., low temperature), allow for the reaction to be quenched at this stage to produce a ketone (CF₃CF₂COR) after acidic workup. conicet.gov.ar The addition of a second equivalent of RLi leads to the formation of a tertiary alcohol (CF₃CF₂C(R)₂OH) after workup.
Deprotonation and Enolate Formation
A critical feature of this compound (CF₃CF₂CO₂Bu) is the absence of protons on the carbon atom alpha to the carbonyl group. Classical enolate formation requires the abstraction of an acidic α-proton by a strong base. acs.orgresearchgate.net Since the α-carbon in this molecule is a difluoromethylene group (-CF₂-), it lacks the necessary C-H bond for deprotonation.
Therefore, treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will not result in the formation of an enolate. Instead of deprotonation, strong bases, especially organolithium reagents which are also strong nucleophiles, will preferentially attack the highly electrophilic carbonyl carbon, leading to the addition reactions described previously. nih.govacs.org This reactivity stands in stark contrast to that of non-fluorinated esters like n-butyl propionate (B1217596), which readily form enolates upon treatment with bases like LDA. nih.gov
Ligand Exchange Mechanisms in Organometallic Systems
In the context of organometallic chemistry, this compound can participate as a ligand or substrate, engaging in fundamental mechanistic steps like ligand exchange. The oxygen atoms of the carbonyl and ether functionalities possess lone pairs and can act as Lewis bases, coordinating to a metal center. This coordination is often a prerequisite for catalytic transformations.
Ligand exchange, or substitution, can occur through associative or dissociative pathways. An associative mechanism involves the initial binding of the ester to the metal center, increasing its coordination number, followed by the departure of another ligand. A dissociative mechanism involves the initial departure of a ligand from the metal center to create a vacant coordination site, which is then occupied by the ester. The highly electron-withdrawing nature of the pentafluoropropionate group can influence its binding characteristics, making it a weaker donor compared to non-fluorinated esters, which can affect the kinetics and thermodynamics of ligand exchange. nih.gov The interaction of the pentafluoropropionate moiety with metal centers is a key step in catalytic processes such as the copper-mediated synthesis of pentafluoroethyl copper (CuC₂F₅) from ethyl pentafluoropropionate, a reaction that highlights the role of the ester in organometallic transformations.
Catalytic Aspects of Reactions Involving this compound
The catalytic transformation of this compound and related perfluoroalkyl esters is an area of active research, driven by the need for milder and more selective methods to synthesize and modify fluorinated compounds.
Catalytic Hydrogenation: The reduction of perfluoroalkyl esters to their corresponding alcohols has traditionally been accomplished using stoichiometric reducing agents like sodium borohydride. However, homogeneous catalytic hydrogenation presents a more atom-economical alternative. Ruthenium-based catalysts, such as Ru-MACHO™, have been shown to effectively reduce perfluoroalkyl methyl esters to perfluorinated alcohols under hydrogen pressure. This suggests that this compound could similarly be hydrogenated to yield 2,2,3,3,3-pentafluoro-1-propanol (B1212958) and n-butanol.
Catalytic C-F Bond Activation: The activation and functionalization of the strong C-F bonds within the pentafluoroethyl group represent a significant synthetic challenge and a major goal in organofluorine chemistry. Recent advances have shown that photochemical methods can enable the selective activation of a single C-F bond in perfluoroalkyl esters. For instance, ethyl pentafluoropropionate has been shown to undergo regioselective defluorinative alkylation with alkenes under photoredox catalysis. nih.gov This type of transformation opens up pathways to novel gem-difluoromethylene compounds from readily available perfluorinated feedstocks. nih.gov Single-atom catalysts, such as platinum on silicon carbide, are also being explored for their potent ability to activate C-F bonds via hydrodefluorination under catalytic conditions.
Table 3: Potential Catalytic Transformations of this compound
| Transformation | Catalyst Type | Reaction Description |
|---|---|---|
| Hydrogenation | Homogeneous Ru complex | Reduction of the ester to 2,2,3,3,3-pentafluoro-1-propanol and n-butanol |
| Defluorinative Alkylation | Photoredox Catalyst | Reaction with an alkene to form a new C-C bond by breaking a C-F bond nih.gov |
| Hydrodefluorination | Single-Atom Catalyst (e.g., Pt/SiC) | Stepwise reduction of C-F bonds to C-H bonds |
| Cross-Coupling | Ni or Pd Complexes | Use as a building block or precursor in C-C bond forming reactions |
Metal-Catalyzed Transformations
The primary metal-catalyzed transformation involving the pentafluoropropionate moiety is its decarboxylation to form a pentafluoroethyl-metal species. This reaction is a key step in introducing the valuable pentafluoroethyl (C₂F₅) group into other molecules, a process of significant interest in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the C₂F₅ group.
Decarboxylative Pentafluoroethylation:
The most prominent example is the copper-mediated decarboxylation. Heating sodium pentafluoropropionate with a copper(I) salt, such as copper(I) iodide (CuI), in a high-boiling polar solvent like N-Methyl-2-pyrrolidone (NMP), generates a highly reactive pentafluoroethyl copper (CuC₂F₅) intermediate in situ. d-nb.info This species can then participate in cross-coupling reactions with various substrates, such as aryl halides, to produce pentafluoroethylated aromatic compounds. d-nb.info
The general mechanism is believed to be analogous to that of trifluoromethylation using sodium trifluoroacetate. d-nb.info The process involves the thermal decarboxylation of the copper(I) pentafluoropropionate, formed in the reaction mixture, to yield the CuC₂F₅ species, which then acts as the pentafluoroethylating agent.
In a significant development, pentafluoroethyl copper (CuC₂F₅) has been synthesized directly and in nearly quantitative yield from the more economical ethyl pentafluoropropionate and a cuprate (B13416276) reagent. researchgate.netnih.gov This prepared CuC₂F₅ reagent demonstrates high efficacy in the pentafluoroethylation of arylboronic acids and aryl bromides, accommodating large-scale operations and highlighting the utility of pentafluoropropionates as C₂F₅ sources. nih.gov
Role in Precursor Design for Chemical Vapor Deposition (CVD)
Metal complexes derived from pentafluoropropionic acid are valuable precursors for Chemical Vapor Deposition (CVD), a technique used to create high-purity thin films on substrates. researchgate.net The suitability of these precursors stems from a combination of volatility and thermal decomposition behavior, which are influenced by the fluorinated alkyl chain of the carboxylate ligand. mdpi.com Fluorinated ligands tend to increase the vapor pressure and thermal stability of the metal complexes. mdpi.com
Copper Film Deposition:
Copper(I) and Copper(II) complexes containing the pentafluoropropionate ligand have been extensively studied as CVD precursors for depositing copper films. These films are critical interconnect materials in the semiconductor industry. researchgate.net
Copper(I) Precursors: Copper(I) pentafluoropropionate complexes stabilized with ancillary ligands, such as vinyltrialkylsilanes, have been used to deposit crystalline copper layers on silicon and glass substrates. researchgate.net These depositions can yield metallic membranes after multiple stages. researchgate.net The resulting films, however, may contain some carbon and oxygen impurities. researchgate.net
Copper(II) Precursors: Dimeric copper(II) complexes with the general formula [Cu₂(L)₂(µ-O₂CRf)₄], where Rf is a perfluoroalkyl group like C₂F₅ and L is a neutral N-donor ligand (e.g., tert-butylamine, ethylamine, perfluorinated amidine), are promising CVD precursors. mdpi.combeilstein-journals.orgnih.gov These compounds can be transported in the gas phase and subsequently decompose on a heated substrate to form metallic copper films, often without the need for an additional reducing agent like hydrogen. mdpi.comnih.govresearchgate.net The thermal decomposition pathway is a critical aspect of their function. Mass spectrometry and thermal analysis show that these dimeric complexes can evaporate as whole molecules or as fragments, confirming their volatility. beilstein-journals.orgnih.gov
The table below summarizes findings from CVD experiments using copper pentafluoropropionate-based precursors.
| Precursor Complex | Substrate | Vaporization Temp. | Deposition Temp. | Resulting Film | Reference |
|---|---|---|---|---|---|
| [Cu(OOCC₂F₅)(vinyltrimethylsilane)] | Si(111), Glass | Not specified | Not specified | Crystalline Cu with C (5–9%) and O (1–5%) impurities | researchgate.net |
| [Cu(OOCC₂F₅)(vinyltriethylsilane)] | Si(111), Glass | Not specified | Not specified | Crystalline Cu with C (5–9%) and O (1–5%) impurities | researchgate.net |
| [Cu₂(NH₂(NH=)CC₂F₅)₂(µ–O₂CC₂F₅)₄] | Not specified | 393 K | 573–633 K | Metallic Copper | mdpi.comresearchgate.net |
| [Cu₂(tBuNH₂)₂(μ-O₂CRf)₄] (Rf = CₙF₂ₙ₊₁, n=1-6) | Not specified | 473–533 K | 623–733 K | Metallic Copper | mdpi.com |
Silver Film Deposition:
Silver(I) pentafluoropropionate has emerged as a noteworthy precursor for the low-pressure CVD (LPCVD) of silver nanoparticles and thin films. mdpi.comresearchgate.net Its advantages include high volatility, a low decomposition temperature, and relative ease of synthesis. mdpi.com These properties allow for the rapid deposition of continuous and smooth silver layers. mdpi.com The trihydrate form of the complex is noted for its chemical and photochemical stability, which simplifies handling and storage. mdpi.com The design of such precursors is crucial, as the thermal decomposition mechanism, ligand type, and process conditions directly influence the morphology, purity, and density of the resulting silver nanostructures. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research
Advanced Chromatographic Techniques
Advanced chromatographic techniques are essential for the separation and analysis of complex mixtures. The use of n-Butyl pentafluoropropionate as a derivatizing agent significantly improves the volatility and thermal stability of polar analytes, making them amenable to gas chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.edu In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. sigmaaldrich.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fingerprint for each compound. etamu.edu
The derivatization of polar compounds, such as amino acids and amines, with this compound is a crucial step to increase their volatility for GC analysis. sigmaaldrich.com This process involves the esterification of carboxylic acid groups with n-butanol and the acylation of amino, hydroxyl, or thiol groups with pentafluoropropionic anhydride (B1165640) (PFPA). The resulting this compound derivatives are more volatile and thermally stable, allowing for their successful separation and analysis by GC-MS.
Negative Ion Chemical Ionization (NICI-MS) is a soft ionization technique that is particularly sensitive for compounds containing electronegative atoms, such as the fluorine atoms in the pentafluoropropionyl group. nih.gov In NICI-MS, a reagent gas like methane (B114726) is used to create a plasma of low-energy electrons. nih.gov These electrons are efficiently captured by the highly electrophilic pentafluoropropionyl derivatives of analytes, leading to the formation of stable negative ions, often with minimal fragmentation. nih.govwikipedia.org This process results in a significant enhancement of the signal for the target analyte, leading to very low detection limits. The analysis of amino acid carboxy-n-butyl ester N-pentafluoropropionate derivatives has been successfully performed using NICI-MS, demonstrating its high sensitivity. researcher.lifecolab.ws
Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) is a highly sensitive ionization method that relies on the capture of thermal electrons by analyte molecules to form negative ions. wikipedia.org This technique is particularly effective for electrophilic compounds, and the pentafluoropropionyl group is an excellent electron-capturing moiety. wikipedia.orgacs.org The derivatization of molecules with this compound, therefore, makes them ideal candidates for ECNI-MS analysis. This method offers high selectivity as it is less prone to interference from common matrix components found in biological and environmental samples. wikipedia.org ECNI-MS has been used for the trace-level detection of various compounds, including pesticide derivatives and lipid mediators, after appropriate derivatization. wikipedia.orgnih.gov The principles of ECNI-MS are closely related to NICI-MS, and it provides a powerful tool for quantitative analysis due to its high sensitivity. wikipedia.org
The polar nature of amines, amino acids, and catecholamines, which contain functional groups like -NH2, -COOH, and -OH, makes their direct analysis by GC-MS challenging. sigmaaldrich.comlabrulez.com Derivatization is therefore a necessary step to increase their volatility and improve their chromatographic properties.
Amino Acids: A common and effective method for the analysis of amino acids is the formation of their n-butyl ester N-pentafluoropropionate derivatives. researcher.lifecolab.wsnih.gov This two-step process involves esterification of the carboxyl group with n-butanol followed by acylation of the amino and other reactive groups with pentafluoropropionic anhydride (PFPA). mdpi.comnist.gov These derivatives are stable and exhibit excellent chromatographic behavior, allowing for the sensitive detection of a wide range of amino acids. nih.govmdpi.com
Amines: Aliphatic and biogenic amines can be derivatized to enhance their detectability. sigmaaldrich.com While various reagents are available, the use of perfluoroacylating agents like PFPA is advantageous for GC-MS analysis, particularly with electron capture or negative ion chemical ionization detection. researchgate.net The derivatization of primary and secondary amines with PFPA yields stable N-pentafluoropropionyl amides suitable for sensitive analysis.
Catecholamines: The analysis of catecholamines, such as dopamine, epinephrine, and norepinephrine, in biological fluids is crucial for clinical diagnostics. nih.gov These compounds are present in very low concentrations and are prone to oxidation. nih.gov Derivatization is essential for their quantitative analysis by GC-MS. The formation of pentafluoropropionate derivatives of catecholamines has been shown to be an effective strategy, enabling their determination at trace levels using techniques like NICI-MS. acs.org
Below is a table summarizing the derivatization of different classes of compounds with reagents that lead to the formation of n-butyl or pentafluoropropionyl derivatives for GC-MS analysis.
| Analyte Class | Derivatization Steps | Resulting Derivative | Analytical Advantage |
| Amino Acids | 1. Esterification with n-Butanol/HCl2. Acylation with Pentafluoropropionic Anhydride (PFPA) | n-Butyl ester N-pentafluoropropionate | Increased volatility and high sensitivity in NICI/ECNI-MS. researcher.lifecolab.wsmdpi.com |
| Amines | Acylation with Pentafluoropropionic Anhydride (PFPA) | N-pentafluoropropionyl amide | Enhanced electron capture properties for sensitive detection. researchgate.net |
| Catecholamines | Acylation of hydroxyl and amine groups with Pentafluoropropionic Anhydride (PFPA) | O,N-pentafluoropropionyl derivative | High sensitivity in NICI-MS for trace analysis in biological samples. acs.org |
The derivatization to form this compound derivatives is particularly valuable for the analysis of complex biological mixtures, such as blood, urine, and cerebrospinal fluid. mdpi.comnih.govacs.org These matrices contain a multitude of interfering substances. The high sensitivity and selectivity of GC-NICI-MS and GC-ECNI-MS for these derivatives allow for the accurate quantification of target analytes even at very low concentrations. For instance, the determination of catecholamine metabolites in cerebrospinal fluid and amino acids in urine has been successfully achieved using this approach. mdpi.comacs.org
Derivatization for Analysis of Amines, Amino Acids, and Catecholamines
High-Resolution Gas Chromatography (HRGC) Separations
High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns to achieve a high degree of separation efficiency, allowing for the resolution of a large number of components in a complex mixture. spectra-analysis.com The combination of HRGC with sensitive detection methods like MS is crucial for the unambiguous identification and quantification of analytes in complex samples. spectra-analysis.com
The separation of various this compound derivatives of isomers or closely related compounds within a biological extract benefits significantly from the high resolving power of HRGC. The use of appropriate stationary phases and optimized temperature programming allows for the separation of these derivatives prior to their introduction into the mass spectrometer, ensuring accurate identification and quantification. chromatographyonline.com
The following table presents characteristic mass fragments that can be observed in the mass spectra of N-pentafluoropropionyl (PFP) derivatives, which are formed during the derivatization process.
| Derivative Type | Characteristic Ion | m/z (mass-to-charge ratio) | Significance |
| N-pentafluoropropionyl (PFP) derivative | [C2F5CO]+ | 147 | Indicates the presence of the PFP group. |
| N-methyl-N-PFP derivative | [C2F5C≡NCH3]+ | 160 | Characteristic fragment for N-methylated PFP derivatives. nist.gov |
Molecular Spectroscopy for Structural Elucidation
Molecular spectroscopy is fundamental to the structural verification of synthesized compounds like this compound. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the connectivity and arrangement of atoms within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-fluorine bonds.
The most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester. The presence of electronegative fluorine atoms on the α-carbon typically shifts the C=O stretching frequency to a higher wavenumber compared to non-fluorinated esters. Other key absorptions will include those from C-F bond stretching and the C-H stretching of the n-butyl group.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Fluorinated Ester) | Stretch | ~ 1760 - 1780 | Strong |
| C-F | Stretch | ~ 1100 - 1300 | Strong, multiple bands |
| C-O (Ester) | Stretch | ~ 1000 - 1200 | Medium |
| C-H (Alkyl) | Stretch | ~ 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS) Fragmentation Pathways and Ion Characterization
Electron Ionization (EI) Mass Spectrometry
Other Advanced Analytical Methodologies
Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence of a sample. While this compound itself is not typically analyzed by its intrinsic fluorescence, the pentafluoropropionyl group plays a crucial role in derivatization reactions for the spectrofluorimetric determination of other compounds. researchgate.netscience.gov
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method. libretexts.org In the context of spectrofluorimetry, non-fluorescent or weakly fluorescent molecules can be reacted with a derivatizing agent to form a highly fluorescent product. nih.gov
Pentafluoropropionic anhydride (PFPA) is a common reagent used for this purpose. sigmaaldrich.com It reacts with functional groups such as amines and hydroxyls to introduce the pentafluoropropionyl group, often resulting in a derivative with enhanced fluorescence properties. core.ac.ukresearchgate.net This allows for the sensitive detection and quantification of a wide range of analytes, including amino acids and β-blockers, in various matrices such as biological fluids. nih.govresearchgate.net The resulting pentafluoropropionyl derivatives can be analyzed using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. libretexts.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity.
The electronic landscape of n-Butyl pentafluoropropionate is dominated by the strong inductive effect of the five fluorine atoms. This effect withdraws electron density from the ethyl portion of the propionate (B1217596) group, significantly influencing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals are crucial for predicting reactivity. researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
In this compound, the electron-withdrawing C₂F₅ group is expected to stabilize both the HOMO and LUMO, lowering their energy levels compared to non-fluorinated analogues. The LUMO is anticipated to be localized around the carbonyl carbon and the α- and β-carbons of the pentafluoroethyl group, making the carbonyl carbon a strong electrophilic site. Studies on similar compounds, such as (pentafluoroethyl)benzene, have shown that the pentafluoroethyl group can lower the HOMO-LUMO gap, which generally correlates with higher reactivity.
A typical DFT calculation would yield the following types of electronic property data, which are essential for predicting the chemical behavior of the molecule.
Interactive Table: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -11.5 eV | Indicates ionization potential; lower value suggests higher stability against oxidation. |
| LUMO Energy | -1.0 eV | Indicates electron affinity; low energy suggests high susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 10.5 eV | Correlates with chemical reactivity and stability; a large gap implies high kinetic stability. researchgate.net |
| Dipole Moment | ~3.0 D | Quantifies molecular polarity, influencing solubility and intermolecular interactions. |
Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. matlantis.com This involves identifying reactants, products, and the high-energy transition states that connect them. rsc.orgnycu.edu.tw For this compound, a relevant reaction is the base-catalyzed hydrolysis or transesterification at the carbonyl group.
Computational analysis of such a reaction would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactant (ester), the nucleophile (e.g., OH⁻), the tetrahedral intermediate, and the products.
Transition State Search: Locating the transition state structure for the formation and breakdown of the tetrahedral intermediate.
Energy Calculation: Determining the relative energies of all stationary points to construct an energy profile.
The pentafluoroethyl group significantly increases the electrophilicity of the carbonyl carbon, suggesting that the activation energy for nucleophilic attack is likely lower than that for its non-fluorinated counterpart, leading to a faster reaction rate.
Interactive Table: Illustrative Energy Profile for a Reaction Step (Nucleophilic Attack)
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State 1 | +12.5 | Structure corresponding to the maximum energy barrier for nucleophilic attack. |
| Tetrahedral Intermediate | -5.0 | A transient, lower-energy species formed after the nucleophilic attack. |
| Transition State 2 | +15.0 | Structure corresponding to the energy barrier for the departure of the leaving group. |
| Products | -10.0 | Final products after the reaction is complete. |
Theoretical calculations can accurately predict spectroscopic parameters, which are invaluable for experimental characterization. mpg.de Methods like DFT can compute NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared vibrational frequencies, and Raman spectra. While no specific predicted spectra for this compound are available in the literature, the expected values can be inferred. For instance, in ¹⁹F NMR, the CF₃ and CF₂ groups would show distinct signals with characteristic splitting patterns. In ¹³C NMR, the carbonyl carbon and the carbons bonded to fluorine would exhibit significant shifts due to the strong electronic effects.
Interactive Table: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom (Structure: CH₃CH₂CH₂CH₂OC(O)CF₂CF₃) | Predicted Chemical Shift (Illustrative) |
|---|---|---|
| ¹³C | C=O | ~160 |
| ¹³C | -O-C H₂- | ~68 |
| ¹³C | -C F₂- | ~118 (quartet) |
| ¹³C | -C F₃ | ~115 (triplet) |
| ¹⁹F | -CF₂- | ~ -120 |
| ¹⁹F | -CF₃ | ~ -80 |
Reaction Pathway Elucidation and Energy Profile Analysis
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of materials in the solid, liquid, or gaseous state. nih.gov This technique is particularly useful for understanding how this compound molecules interact with each other and with other substances in a bulk system. mtu.eduacs.org
The behavior of fluorinated molecules in the condensed phase is complex. The highly polar C-F bonds create significant local dipoles. While often considered hydrophobic, the fluorine atom is a poor hydrogen bond acceptor but can participate in other non-covalent interactions. MD simulations of fluorinated esters and polymers help elucidate these forces. mtu.eduresearchgate.net
For this compound, MD simulations could reveal:
Molecular Packing: How the rigid, bulky pentafluoroethyl groups and the flexible butyl chains arrange in a liquid or solid to maximize favorable interactions.
Fluorine-Fluorine Interactions: The nature of contacts between the fluorinated tails of adjacent molecules. These are often debated, with some evidence suggesting they are repulsive ("fluorophobic") while other studies indicate they can be weakly attractive and contribute to specific packing motifs.
Dipole-Dipole Interactions: How the polar ester groups align to create an energetically favorable arrangement.
These simulations are crucial for predicting macroscopic properties like density, viscosity, and heat of vaporization.
If this compound were to act as a substrate in a biological or chemical catalytic system (e.g., hydrolysis by an esterase), MD simulations combined with docking could model its interaction with the catalyst's active site. nih.gov This approach is widely used in drug discovery and enzyme engineering. hitgen.comnih.gov
A computational study of this compound in an enzyme active site would involve:
Molecular Docking: Placing the molecule into the enzyme's binding pocket to find the most likely binding pose.
MD Simulations: Running a simulation of the enzyme-substrate complex to observe its dynamic behavior, stability, and key intermolecular interactions over time.
Key insights from such a study would include identifying the specific amino acid residues that interact with the butyl chain (likely through hydrophobic interactions) and the pentafluoropropionyl group (through polar and electrostatic interactions). The high electrophilicity of the carbonyl carbon, enhanced by the fluorine atoms, would make it highly susceptible to attack by a nucleophilic residue (e.g., serine) in the active site. nih.gov
Interactive Table: Hypothetical Key Intermolecular Interactions in an Enzyme Active Site
| Interacting Group of Substrate | Interacting Residue in Enzyme (Example) | Type of Interaction | Estimated Energy (kcal/mol) |
|---|---|---|---|
| Butyl Chain | Leucine, Valine | Hydrophobic / van der Waals | -2 to -4 |
| Carbonyl Oxygen | Glycine, Serine (backbone) | Hydrogen Bond | -3 to -5 |
| Pentafluoroethyl Group | Phenylalanine | π-stacking with fluorinated ring (weak) | -1 to -2 |
| Carbonyl Carbon | Serine (side chain) | Covalent bond formation (in transition state) | N/A (part of reaction coordinate) |
Applications in Specialized Chemical Synthesis and Materials Science
Role in Advanced Fluorine Chemistry and Fluorinated Compound Development
The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, leading to applications in pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.com n-Butyl pentafluoropropionate serves as a valuable source of the pentafluoropropyl group (C2F5), a key structural motif in many advanced fluorinated compounds.
Research into the reactivity of similar perfluoroesters, such as ethyl pentafluoropropionate, has demonstrated their utility in novel synthetic methodologies. For instance, a photochemically-mediated method has been developed for the defluorinative alkylation of ethyl pentafluoropropionate. nih.gov This process allows for the selective activation and functionalization of the perfluoroester, enabling the synthesis of a range of tetrafluoro-substituted esters. nih.gov Such transformations are crucial for creating complex fluorinated molecules with tailored properties. A study highlighted that ethyl pentafluoropropionate can undergo a single, regioselective defluorinative alkylation with various alkenes under standard reaction conditions. nih.gov
Furthermore, esters of pentafluoropropionic acid are precursors to other important fluorinated building blocks. For example, the catalytic hydrogenation of methyl pentafluoropropionate is a patented method for producing 2,2,3,3,3-pentafluoro-1-propanol (B1212958), a fluorinated alcohol with applications as a solvent and intermediate in peptide and agrochemical synthesis. vulcanchem.com
Table 1: Defluorinative Alkylation of Ethyl Pentafluoropropionate nih.gov
| Alkene Reactant | Product Yield |
| Styrene | Good |
| 4-Methylstyrene | Good |
| 4-Methoxystyrene | Excellent |
| 1-Octene | Good |
This table illustrates the versatility of using ethyl pentafluoropropionate as a substrate for creating new fluorinated compounds through defluorinative alkylation, a process highly likely to be applicable to the n-butyl ester as well.
Precursors for Chemical Vapor Deposition (CVD) of Metal Films and Coatings
Chemical Vapor Deposition (CVD) is a technique used to produce high-performance thin films and coatings. The choice of precursor is critical, as it dictates the properties of the deposited material. chemnet.com Volatile metal-organic compounds are often used as precursors in CVD. nih.gov
While direct studies on this compound as a CVD precursor are not widely published, research on related compounds highlights its potential. Copper(II) complexes containing perfluorinated carboxylate ligands have been investigated as promising CVD precursors for depositing copper films. lookchem.com These studies demonstrate that the presence of fluorinated ligands can enhance the volatility and stability of the precursor complexes, which are crucial properties for successful CVD.
The general class of fluorinated esters and their derivatives are known to form stable complexes with various metals. The volatility of this compound, combined with the thermal stability of the pentafluoropropionyl group, makes it a plausible candidate for the synthesis of novel metal-organic precursors for CVD. These precursors could be used to deposit a variety of metal films and coatings with specific properties, such as high conductivity or corrosion resistance.
Intermediate in the Synthesis of Specialty Chemicals
This compound's structure, combining a reactive ester group with a stable perfluorinated chain, makes it an attractive intermediate for the synthesis of a variety of specialty chemicals.
Agrochemistry Building Blocks and Precursors
Fluorine-containing compounds are of significant importance in the modern agrochemical industry, with fluorinated functional groups often imparting enhanced efficacy and stability to pesticides and herbicides. nih.govccspublishing.org.cn Ethyl pentafluoropropionate is explicitly noted for its use in the preparation of agrochemicals. guidechem.com This strongly suggests a similar role for its n-butyl analog.
These esters can be used to introduce the pentafluoropropionyl moiety into larger molecules, a strategy used to create new active ingredients. For example, a study on the phytochemicals induced in Brassica juncea under pesticide stress identified the presence of tricosyl pentafluoropropionate, a long-chain ester of pentafluoropropionic acid. phytojournal.com This indicates that pentafluoropropionate esters can be metabolized by plants and may play a role in stress response, highlighting the relevance of this chemical class in agricultural science. The use of fluorinated building blocks is a predominant approach for the introduction of fluorine into new agrochemical candidates. alfa-chemistry.comccspublishing.org.cnabcr.com
Pharmaceutical Intermediates and Synthon Development
The introduction of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and potency of drug candidates. alfa-chemistry.com As such, fluorinated building blocks are in high demand for the synthesis of new pharmaceuticals. synthon.com Related compounds like ethyl pentafluoropropionate and pentafluoropropionaldehyde (B1581517) hydrate (B1144303) are used as intermediates in the synthesis of various pharmaceuticals. lookchem.comguidechem.com
Pentafluoropropionate esters can serve as synthons for the introduction of the C2F5 group into pharmaceutically active molecules. For instance, a study on the mass spectrometry of N-alkyl-N-perfluoroacyl-α-amino acid derivatives utilized N-pentafluoropropionyl (PFP) derivatives as part of the analysis of amino acids, which are the building blocks of proteins and have central roles in pharmaceutical research. nih.gov Furthermore, (3-Aminopropyl)(n-butyl)phosphinic acid has been investigated for the treatment of various neurological conditions, demonstrating the utility of n-butyl groups in neurologically active compounds. nih.gov While not a direct synthesis from this compound, it shows the relevance of the n-butyl moiety in pharmaceutical design. The combination of the n-butyl group and the pentafluoropropionyl group in one molecule makes this compound a potentially valuable intermediate for creating novel drug candidates.
Design and Synthesis of Novel Ligands and Functional Materials with Tailored Properties
The unique properties of fluorinated compounds make them ideal for the development of advanced functional materials, such as specialty polymers and ligands for catalysis. echemi.com Perfluorocyclobutyl (PFCB)-based polymers, for example, exhibit excellent thermal and chemical stability, making them suitable for high-performance applications. nih.gov
This compound can be a precursor for creating such materials. The pentafluoropropionate group can be incorporated into polymer backbones or side chains to impart desirable properties like hydrophobicity and chemical resistance. Research has shown that potassium pentafluoropropionate, which can be derived from the corresponding ester, is used to generate perfluoroethyl anions. cas.cnacs.org These anions are then used in the synthesis of more complex molecules, such as fluorinated pyridyl sulfones, which have applications in the design of new agrochemicals and pharmaceuticals due to the unique properties conferred by the thiofluoroalkyl chains. cas.cn
Moreover, the ester functionality of this compound allows for its use in polymerization reactions. A study on iodo-ene polymerization with perfluoroalkyl iodides demonstrated a method to create modular and processable fluoropolymers. While this study did not use this compound directly, it highlights a pathway where similar fluorinated esters could be transformed into monomers for the synthesis of advanced polymers with tunable properties. The resulting materials could find use in a variety of applications, from specialty coatings to membranes and electronic components.
Environmental Chemistry and Degradation Research of Perfluorinated Carboxylates Pfcas Context
Mechanistic Understanding of Perfluorinated Compound Degradation
The degradation of perfluorinated compounds is challenging due to the high strength of the carbon-fluorine bond. mst.dk Research has focused on advanced oxidative and reductive processes to break down these persistent molecules.
Sulfate (B86663) Radical-Based Oxidation Processes
Sulfate radical-based advanced oxidation processes (AOPs) are a promising method for the degradation of recalcitrant organic pollutants, including PFCAs. The sulfate radical (SO₄•⁻) is a strong oxidant that can initiate the degradation of PFCAs, a process that is often slow. researchgate.netuni-due.de The degradation of PFCAs by sulfate radicals is thought to be initiated by a single electron transfer (SET) from the carboxylate group of the PFCA to the sulfate radical. acs.org This is followed by decarboxylation and a series of reactions that lead to the stepwise removal of CF₂ units, resulting in the formation of shorter-chain PFCAs until complete mineralization to fluoride (B91410) ions and carbon dioxide. researchgate.netmdpi.com
The reaction rates of sulfate radicals with PFCAs are influenced by factors such as pH, with acidic conditions generally favoring degradation. frontiersin.orgresearchgate.net However, the reaction kinetics are often slow. researchgate.net It is important to note that while hydroxyl radicals (•OH) are powerful oxidants, they are generally not reactive with PFCAs. researchgate.net
Interactive Table: Oxidation of Short-Chain PFCAs by Sulfate Radicals
The following table presents second-order rate constants for the reaction of sulfate radicals with various short-chain PFCAs. This data is provided to infer the potential reactivity of pentafluoropropionic acid, the expected hydrolysis product of n-butyl pentafluoropropionate.
| Compound | Rate Constant (k) (M⁻¹s⁻¹) | pH | Reference |
| Perfluorobutanoic acid (PFBA) | 9 x 10³ | 0.5-4.0 | acs.org |
| Trifluoroacetic acid (TFA) | 9 x 10³ | 0.5-4.0 | acs.org |
| Perfluoroalkyl ether carboxylic acids (PFECAs) | (0.85-9.5) x 10⁴ | Not Specified | researchgate.net |
Disclaimer: The data presented is for compounds structurally related to the expected hydrolysis product of this compound. Specific kinetic data for this compound or pentafluoropropionic acid was not found in the reviewed literature.
Electrochemical and Catalytic Degradation Pathways of Related PFCAs
Electrochemical oxidation has emerged as a highly effective technology for the degradation of PFCAs. iwaponline.com This method typically employs anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD) electrodes. researchgate.net The degradation mechanism is believed to involve direct electron transfer from the PFCA molecule to the anode surface, leading to decarboxylation and the generation of perfluoroalkyl radicals. frontiersin.org These radicals then undergo further reactions, resulting in the sequential cleavage of C-C bonds and the formation of shorter-chain PFCAs, and ultimately, mineralization to fluoride and carbon dioxide. iwaponline.comnih.gov
The efficiency of electrochemical degradation is dependent on several factors, including the anode material, current density, and the chain length of the PFCA, with long-chain PFCAs generally degrading faster than short-chain ones. mdpi.comiwaponline.com For this compound, it is hypothesized that it would first undergo hydrolysis to pentafluoropropionic acid, which would then be susceptible to electrochemical degradation.
Catalytic degradation processes for PFCAs are also under investigation. These methods can involve various catalysts to facilitate the breakdown of these stable compounds. For instance, photocatalytic degradation using materials like titanium dioxide (TiO₂) has been studied for the degradation of PFOA, where the process leads to the formation of shorter-chain PFCAs. mdpi.comnih.gov Another approach involves the use of iron-based catalysts, such as Fe-zeolites, which have shown to degrade PFOA under UV-A irradiation through a proposed carboxylate-to-metal charge transfer mechanism.
Interactive Table: Electrochemical Degradation of Short-Chain PFCAs
The following table summarizes the removal efficiency of various short-chain PFCAs using electrochemical oxidation with different electrode materials. This information provides insight into the potential for electrochemical treatment of pentafluoropropionic acid.
| Compound | Electrode Material | Removal Efficiency (%) | Reference |
| Perfluoroheptanoic acid (PFHpA) | Ti/SnO₂-Sb/PbO₂-Ce | 97.9 | mdpi.com |
| Perfluorobutanoic acid (PFBA) | Ti/SnO₂-Sb/PbO₂-Ce | 31.8 | mdpi.com |
| Various short-chain PFCAs | Boron-Doped Diamond (BDD) | Up to 99.7 (total PFAS) | researchgate.net |
Disclaimer: The data presented is for compounds structurally related to the expected hydrolysis product of this compound. Specific electrochemical degradation data for this compound or pentafluoropropionic acid was not found in the reviewed literature.
Research on Advanced Remediation Technologies for Perfluorinated Contaminants
The remediation of water contaminated with perfluorinated compounds, particularly the more mobile and water-soluble short-chain PFAS, presents a significant environmental challenge. rsc.orgnih.gov A variety of advanced technologies are being researched and developed to address this issue.
Adsorption: This is a widely used technology for PFAS removal, with granular activated carbon (GAC) and ion exchange resins being the most common adsorbents. rsc.org While effective for long-chain PFAS, the removal of short-chain PFAS by adsorption is generally less efficient due to their lower hydrophobicity. rsc.org
Membrane Filtration: Technologies like nanofiltration (NF) and reverse osmosis (RO) can effectively remove a broad range of PFAS, including short-chain compounds, from water. clu-in.org However, these processes generate a concentrated waste stream that requires further treatment or disposal. mdpi.com
Advanced Oxidation Processes (AOPs): As discussed previously, AOPs involving sulfate radicals and electrochemical oxidation are destructive technologies that can break down PFAS molecules. nih.govmdpi.com These are considered promising for the complete mineralization of PFAS.
Thermal Treatment: High-temperature processes like incineration and hydrothermal alkaline treatment (HALT) are being explored for the destruction of PFAS. acs.orgmdpi.com HALT has shown effectiveness in degrading and defluorinating a mixture of short- and long-chain PFAS. acs.org
Hybrid Technologies: Often, a combination of technologies in a "treatment train" approach is necessary for effective PFAS remediation. clu-in.org For a compound like this compound, this could involve an initial hydrolysis step followed by an advanced oxidation or membrane filtration process to remove the resulting pentafluoropropionic acid.
Interactive Table: Overview of Remediation Technologies for Short-Chain PFAS
The following table provides a summary of various remediation technologies and their reported effectiveness for short-chain per- and polyfluoroalkyl substances.
| Technology | Principle | Effectiveness for Short-Chain PFAS | Reference |
| Adsorption (GAC, Resins) | Physical sorption onto a solid matrix | Less effective than for long-chain PFAS, but still used. rsc.org | rsc.orgrsc.org |
| Nanofiltration (NF) | Size exclusion and charge repulsion by a membrane | High rejection rates (≥95% for most PFAS). clu-in.org | clu-in.org |
| Reverse Osmosis (RO) | High-pressure separation through a semi-permeable membrane | High removal efficiency. | mdpi.com |
| Electrochemical Oxidation | Anodic oxidation leading to degradation | Effective for degradation, but efficiency can be lower for shorter chains. mdpi.com | mdpi.comnih.gov |
| Sulfate Radical AOPs | Oxidation by sulfate radicals | Can degrade short-chain PFCAs, but kinetics can be slow. researchgate.net | researchgate.netmdpi.com |
| Hydrothermal Alkaline Treatment (HALT) | High temperature and pressure with alkaline conditions | Effective degradation and defluorination. acs.org | acs.org |
Disclaimer: This table provides a general overview of technologies for short-chain PFAS. The specific applicability and efficiency for this compound and its degradation products would require targeted studies.
Future Research Directions and Emerging Trends
Development of Sustainable and Greener Synthetic Routes for Perfluorinated Esters
The traditional synthesis of fluorinated compounds has often relied on harsh reagents and energy-intensive processes. cas.cn The future of perfluorinated ester production, including for n-butyl pentafluoropropionate, is geared towards efficiency, safety, and environmental stewardship. dovepress.com Research is increasingly focused on developing "green" synthetic methodologies that reduce waste and avoid hazardous substances. gesundheitsindustrie-bw.denanoge.org
Key strategies in this evolution include:
Catalytic Innovations : There is a move away from stoichiometric reagents towards catalytic systems. For instance, copper-mediated fluorination processes are being explored as a more cost-effective and environmentally benign alternative to classical methods like the Balz–Schiemann reaction. cas.cndovepress.com Similarly, palladium-catalyzed reactions, such as Heck-type couplings, are being adapted for creating C-F bonds under milder conditions, sometimes using greener solvents like water or ionic liquids. nih.gov
Alternative Esterification Methods : To circumvent issues associated with traditional esterification, greener methods are being investigated. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides an efficient route for synthesizing fluorinated esters under mild conditions. rsc.org
Direct Fluorination : One of the most direct and atom-economical methods is the selective conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds using fluorine gas. rsc.org Optimizing these selective direct fluorination (SDF) processes can significantly reduce the environmental impact, offering high yields and purity with a favorable process mass intensity. rsc.org
Bio-based Feedstocks : A long-term goal is the use of renewable resources. Butyl levulinate, an ester derived from levulinic acid (a biomass product), serves as a model for how bio-based origins can be integrated into chemical production, a potential future pathway for the butyl portion of this compound.
These approaches represent a significant shift towards more sustainable chemical manufacturing, aiming to make the synthesis of perfluorinated esters like this compound both economically viable and environmentally responsible.
Exploration of Novel Applications in Advanced Functional Materials
The unique properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic characteristics—make perfluorinated compounds valuable for advanced materials. While this compound is a relatively simple ester, its perfluorinated chain is a key building block for sophisticated functional materials.
Emerging areas of application include:
Fluoropolymers and Membranes : Perfluorinated esters are crucial monomers for creating specialized polymers. nih.gov These polymers can be used to manufacture proton exchange membranes (PEMs) for fuel cells, where the fluorinated backbone provides durability and the ester groups can be hydrolyzed to create acidic sites for proton transport. nih.gov
Photo-polymerization : α,β-unsaturated esters containing fluorinated moieties are used in photopolymerization reactions to create coatings, adhesives, and other materials. rsc.org High-resolution in situ photo-irradiation with MAS NMR is a technique used to study the polymerization of related compounds like n-butyl acrylate, demonstrating the advanced characterization required in this field. rsc.org
Advanced Electronics : The electronic properties of fluorinated materials are being exploited in next-generation electronics. For example, modifying the composition of metal halide perovskites is a key strategy for tuning their light-emitting properties for deep-blue Perovskite LEDs (PeLEDs). nih.gov While not a direct application of the ester itself, the principles of using fluorinated components to control electronic bandgaps are relevant. nih.gov
Bioisosteres in Pharmaceuticals : The bicyclo[1.1.1]pentane (BCP) group is recognized as a valuable bioisostere for phenyl and tert-butyl groups in drug design. rsc.org The synthesis of functionalized BCPs can involve radical additions to precursors, a field where fluorinated building blocks could play a role in creating novel drug candidates with improved physicochemical properties. rsc.org
The exploration of this compound and similar perfluorinated esters as precursors for these advanced materials is a key research frontier, promising innovations in energy, electronics, and medicine.
Enhancement of Analytical Strategies for Ultra-Trace Analysis of Related Fluorinated Compounds
As the applications of fluorinated compounds expand, so does the need for highly sensitive and selective analytical methods to monitor their presence in various environments. nih.gov The development of techniques for ultra-trace analysis is critical, particularly for the class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence. researchgate.net
Future enhancements in analytical strategies are expected in the following areas:
Chromatography and Mass Spectrometry : The combination of chromatography with mass spectrometry is the dominant approach for PFAS analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most common method for analyzing a wide range of non-volatile PFAS compounds. measurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile fluorinated compounds and has been used to identify various additives, including phthalates and esters, in materials like plastics. researchgate.net A GC-MS method was used to identify octatriactonyl pentafluoropropionate in a plant extract, demonstrating its utility for this class of compounds. artvin.edu.tr
Advanced Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for identifying and quantifying fluorinated compounds without the need for reference standards for every analyte. numberanalytics.comnih.gov It provides detailed structural information. numberanalytics.com Other techniques like Infrared (IR) Spectroscopy and X-Ray Fluorescence (XRF) also contribute to the characterization of fluorinated materials. numberanalytics.com
Nanotechnology-Based Sensors : An emerging trend is the use of nanotechnology to create highly sensitive and selective sensors for fluorine detection. numberanalytics.com These sensors leverage the unique properties of nanomaterials to achieve lower detection limits and faster response times. numberanalytics.com
The following table summarizes the key analytical techniques and their primary uses in the context of fluorinated compounds.
| Analytical Technique | Abbreviation | Primary Use | Key Advantages |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile fluorinated compounds. | High resolution, established libraries for identification. |
| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | "Gold standard" for targeted analysis of non-volatile PFAS. | High sensitivity and selectivity for a wide range of compounds. |
| Combustion Ion Chromatography | CIC | Measures Total Organic Fluorine (TOF) for broad screening. | Captures unknown or untargeted fluorinated compounds. |
| Nuclear Magnetic Resonance Spectroscopy | ¹⁹F NMR | Structural elucidation and quantification of fluorinated molecules. | Provides detailed structural information, can be quantitative. |
These advancing analytical capabilities are essential for understanding the environmental fate of fluorinated compounds and ensuring the safety and quality of advanced materials.
Integration of Advanced Computational Methods for Predictive Chemistry and Mechanistic Insights
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to model molecular behavior, predict properties, and elucidate complex reaction mechanisms from first principles. dur.ac.uksdu.dk For fluorinated compounds like this compound, these methods offer a pathway to accelerated discovery and deeper understanding.
Key areas where computational methods are making an impact include:
Predicting Physicochemical Properties : Algorithms can predict properties like viscosity, density, and lipophilicity. For example, machine learning models have been successfully used to predict the viscosity of mixtures containing tri-n-butyl phosphate (B84403) (TBP), a structurally related organophosphate ester. mdpi.com Similar models could be developed for perfluorinated esters to streamline formulation and application design.
Understanding Reaction Mechanisms : Quantum chemistry methods, such as Density Functional Theory (DFT), are used to map out potential energy surfaces for chemical reactions. dur.ac.uk This allows researchers to understand the step-by-step process of a reaction, identify transition states, and predict the most likely products. Such insights are crucial for optimizing synthetic routes and developing new catalytic systems for fluorination. weizmann.ac.il
Designing Functional Molecules : By simulating how changes in molecular structure affect properties, computational chemistry aids in the rational design of new molecules for specific applications. weizmann.ac.il For instance, modeling can predict how different fluorination patterns will alter the electronic properties of a molecule for use in advanced materials or the biological activity of a potential drug candidate. nih.gov
Interpreting Spectroscopic Data : Computational models can calculate spectroscopic properties (e.g., NMR chemical shifts), which helps in the interpretation of experimental data and the confirmation of molecular structures. weizmann.ac.il
The integration of these computational tools provides powerful predictive capabilities, reducing the need for trial-and-error experimentation and guiding research toward the most promising avenues for innovation in the chemistry of perfluorinated esters. sdu.dk
Q & A
Q. What are the standard synthetic routes for n-butyl pentafluoropropionate, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves esterification of pentafluoropropionic acid with n-butanol under acid catalysis. To optimize efficiency, use a Box-Behnken experimental design to evaluate variables like temperature, catalyst concentration, and reaction time. For example, a study on n-butyl acetate synthesis demonstrated that increasing temperature (e.g., 65°C) and reactant concentration improved conversion rates . Purification can be achieved via fractional distillation, with purity verified by GC-MS or NMR.
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation. Infrared (IR) spectroscopy can identify ester functional groups (C=O stretch ~1740 cm⁻¹). For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Cross-validate results with reference standards to ensure accuracy .
Q. How can researchers ensure reproducibility in measuring this compound concentrations in biological matrices?
Methodological Answer: Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS. Replicate analyses (n ≥ 5) and statistical validation (e.g., ANOVA with P < 0.01) are critical. Follow NIH guidelines for preclinical studies to standardize reporting, including detailed descriptions of extraction protocols and calibration curves .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the environmental persistence of this compound?
Methodological Answer: Conduct comparative studies under controlled conditions (e.g., pH, temperature) to isolate degradation pathways. Use high-resolution mass spectrometry (HRMS) to track transformation products. If discrepancies persist, apply multivariate analysis (e.g., PCA) to identify confounding variables, such as impurities or microbial activity. Reference frameworks like the FINER criteria to refine hypotheses and ensure experimental feasibility .
Q. What advanced spectroscopic methods are suitable for studying the coordination chemistry of this compound with metal ions?
Methodological Answer: Judd-Ofelt analysis, applied in studies of europium pentafluoropropionate complexes, can quantify ligand-field effects and electronic transitions. Pair this with X-ray crystallography for structural insights and time-resolved fluorescence spectroscopy to assess photophysical properties. Ensure spectral data are normalized to reference compounds to minimize instrumental artifacts .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Employ density functional theory (DFT) calculations to map reaction pathways and transition states. Validate models against experimental kinetic data (e.g., Arrhenius plots). Software like Gaussian or ORCA can simulate electrophilic centers, while molecular dynamics (MD) simulations assess solvent effects. Cross-check predictions with synthetic outcomes to refine computational parameters .
Q. What strategies mitigate toxicity risks when handling this compound in laboratory settings?
Methodological Answer: Adopt Acute Exposure Guideline Levels (AEGLs) for chloroformate analogs as a conservative reference. For example, apply interspecies uncertainty factors (UF = 10) and temporal scaling (n=3 for short exposures) to derive safe thresholds. Use fume hoods with HEPA filters and monitor airborne concentrations via real-time IR spectroscopy. Include negative controls in in vitro toxicity assays to distinguish compound-specific effects .
Methodological Frameworks for Research Design
Q. How can the Box-Behnken design improve optimization studies for this compound synthesis?
Methodological Answer: This design reduces experimental runs while capturing nonlinear variable interactions. For instance, vary temperature (40–70°C), catalyst load (1–5 mol%), and solvent ratio (1:1–1:3). Use response surface methodology (RSM) to model conversion rates and identify optimal conditions. Validate with triplicate runs at the predicted optimum to confirm reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Fit data to log-logistic models (e.g., EC₅₀ calculations) using software like R or GraphPad Prism. Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets. For non-linear responses, use Bayesian hierarchical models to account for inter-individual variability. Report 95% confidence intervals and effect sizes to enhance reproducibility .
Data Interpretation and Reporting
Q. How should researchers address variability in chromatographic retention times for this compound across laboratories?
Methodological Answer: Standardize methods using a reference column (e.g., Agilent HP-5MS) and calibrate with certified standards. Participate in inter-laboratory comparisons to identify systemic biases. Report retention indices (RI) relative to alkane standards and include detailed instrument parameters (e.g., carrier gas flow rate, temperature gradient) in supplementary materials .
Q. What criteria validate the use of this compound as an internal standard in fluorinated compound analysis?
Methodological Answer: Ensure it is chemically inert, chromatographically resolved, and has a similar extraction recovery to target analytes. Validate via spike-and-recovery experiments (85–115% recovery) and assess ion suppression/enhancement in MS matrices. Document stability under storage conditions (e.g., -80°C, 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
